2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione 2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025523
InChI: InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,28H
SMILES: C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Molecular Formula: C27H20N2O3
Molecular Weight: 420.5 g/mol

2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

CAS No.:

Cat. No.: VC1025523

Molecular Formula: C27H20N2O3

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione -

Specification

Molecular Formula C27H20N2O3
Molecular Weight 420.5 g/mol
IUPAC Name 2-[(4-phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Standard InChI InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,28H
Standard InChI Key BGMIXOMWOGWEKN-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator